molecular formula C20H29N3O6S B6493397 N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872985-86-9

N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B6493397
CAS No.: 872985-86-9
M. Wt: 439.5 g/mol
InChI Key: LTAIWIXUSWASLR-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide features a 1,3-oxazinan ring substituted with a 4-methoxy-3-methylbenzenesulfonyl group, an ethanediamide linker, and a cyclopentyl moiety.

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6S/c1-14-12-16(8-9-17(14)28-2)30(26,27)23-10-5-11-29-18(23)13-21-19(24)20(25)22-15-6-3-4-7-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAIWIXUSWASLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential pharmacological applications. Its structure features an oxazinan ring, methoxy groups, and a sulfonyl group, contributing to its diverse biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{22}H_{30}N_{2}O_{5}S
  • Molecular Weight : 478.6 g/mol
  • Purity : Typically around 95%
  • Physical State : Solid at room temperature

While specific biological activities of this compound are not extensively documented, similar compounds often exhibit significant pharmacological properties. Potential mechanisms of action may include:

  • Leukotriene Receptor Antagonism : Compounds with similar structures, such as Zafirlukast, act as leukotriene receptor antagonists (LTRAs), indicating that this compound may also inhibit leukotriene pathways involved in inflammatory responses .
  • Anti-inflammatory Properties : The presence of the sulfonamide functional group suggests potential anti-inflammatory effects through inhibition of inflammatory mediators.
  • Enzyme Inhibition : The oxazinan ring may interact with various enzymes, potentially leading to inhibition or modulation of enzymatic activity relevant to disease pathways.

Study 1: Anti-inflammatory Activity

In a study examining compounds with similar structural features to this compound, researchers found that derivatives exhibited significant inhibition of leukotriene synthesis in vitro. This suggests that the compound may also possess anti-inflammatory properties through similar pathways .

Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of related compounds indicates that modifications to the cyclopentyl moiety can influence metabolic stability and bioavailability. Studies show that compounds with bulky substituents in this region often exhibit prolonged half-lives and enhanced therapeutic efficacy . This insight could guide future investigations into optimizing the pharmacological profile of this compound.

Data Table: Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Mechanism of ActionKey Findings
Zafirlukast575LTRAEffective in reducing asthma symptoms .
N-cyclopentyl-N'-{...}478.6Potential LTRAAnti-inflammatory activity suggested .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is primarily explored for its pharmacological properties. Although specific biological activities are not extensively documented, compounds with similar structures often exhibit significant therapeutic effects.

Potential Mechanisms of Action

  • Leukotriene Receptor Antagonism : Given the presence of sulfonamide functionalities, this compound may act as a leukotriene receptor antagonist (LTRA), similar to zafirlukast, which is used for asthma treatment .
  • Anti-inflammatory Properties : The methoxy and sulfonyl groups may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Synthetic Organic Chemistry

The compound's intricate structure allows it to participate in various chemical reactions typical for amides and sulfonamides. This versatility makes it valuable in synthetic pathways.

Key Reactions

  • Amide Formation : The ethanediamide moiety allows for the formation of new amides through coupling reactions.
  • Sulfonamide Chemistry : The sulfonyl group can participate in nucleophilic substitutions, opening pathways for synthesizing diverse derivatives.

Industrial Applications

Due to its complex structure and functional groups, this compound has potential applications in:

  • Pharmaceutical Manufacturing : As an intermediate in the synthesis of more complex pharmaceutical agents.
  • Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

Case Study 1: Pharmacological Screening

In a study evaluating compounds with structural similarities to this compound, researchers found that certain derivatives exhibited potent anti-inflammatory effects in vitro. These findings suggest that further exploration of this compound could yield valuable therapeutic agents.

Case Study 2: Synthesis Optimization

A research team optimized the synthesis of this compound by adjusting reaction conditions such as temperature and solvent choice. This led to improved yields and purity levels, highlighting the importance of precise synthetic methodologies in developing complex organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound: N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (Inferred) C₂₃H₃₂N₃O₆S ~502.6* 4-Methoxy-3-methylbenzenesulfonyl, cyclopentyl Research compound (hypothetical)
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide C₂₂H₂₆FN₃O₆S 479.523 4-Fluorobenzenesulfonyl, 2-methoxyphenethyl Heterocyclic intermediate
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 401.45 4-Fluorobenzenesulfonyl, 2-methylpropyl R&D applications
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Methylsulfonyl, nitro, chloro Sulfur-containing heterocycles

*Estimated based on structural similarity.

Functional Group Impact on Properties

  • Electron-Donating vs. Nitro and Chloro Substituents (e.g., in ) increase electrophilicity, favoring reactivity in cross-coupling reactions.

Research Findings and Limitations

  • Sulfonamide-Oxazinan Hybrids: Fluorinated variants (e.g., ) exhibit improved solubility compared to non-fluorinated counterparts, suggesting the target compound’s methoxy group may reduce polarity.
  • Synthetic Challenges : Steric hindrance from the cyclopentyl group in the target compound could complicate coupling reactions, a common issue in bulky sulfonamide syntheses .
  • Data Gaps : Direct biological or spectroscopic data for the target compound is absent in available literature, necessitating further experimental validation.

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